molecular formula C14H14IN3O3 B11050849 methyl 4-({[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate

methyl 4-({[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate

Cat. No.: B11050849
M. Wt: 399.18 g/mol
InChI Key: HLHLYBMIPZICOJ-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate is an organic compound that features a pyrazole ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium cyanide, and organolithium reagents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution reactions: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole ring.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-({[2-(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological studies: It can be used to study the biological activity of pyrazole derivatives.

    Industrial applications: The compound may find use in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of methyl 4-({[2-(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate involves its interaction with specific molecular targets. The iodine atom on the pyrazole ring can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The acetyl and ester groups may also play a role in modulating the compound’s activity by affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-1-methyl-1H-pyrazole
  • 1-benzyl-4-iodo-1H-pyrazole
  • 1H-pyrazole-1-acetic acid, 4-iodo-, ethyl ester

Uniqueness

Methyl 4-({[2-(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate is unique due to its specific substitution pattern, which combines a pyrazole ring with an iodine atom, an acetyl group, and a benzoate ester. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

Molecular Formula

C14H14IN3O3

Molecular Weight

399.18 g/mol

IUPAC Name

methyl 4-[[[2-(4-iodopyrazol-1-yl)acetyl]amino]methyl]benzoate

InChI

InChI=1S/C14H14IN3O3/c1-21-14(20)11-4-2-10(3-5-11)6-16-13(19)9-18-8-12(15)7-17-18/h2-5,7-8H,6,9H2,1H3,(H,16,19)

InChI Key

HLHLYBMIPZICOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)CN2C=C(C=N2)I

Origin of Product

United States

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